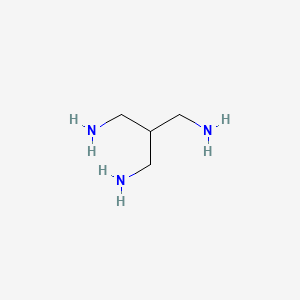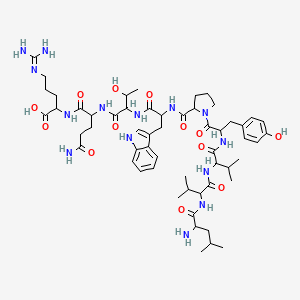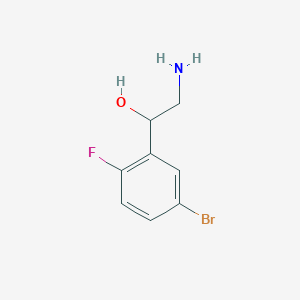![molecular formula C22H26N4O2S B12119831 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- CAS No. 881450-00-6](/img/structure/B12119831.png)
1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a complex organic compound with a unique structure that combines several functional groups, including a ketone, an imidazole, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- typically involves multiple steps, starting with the preparation of the imidazole and thiadiazine rings These rings are then combined with the cyclohexyl and phenyl groups through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as strict control of reaction temperatures and times to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1-propanone: A simpler ketone with similar structural elements but lacking the imidazole and thiadiazine rings.
1-(4-Morpholinyl)-1-propanone: Another ketone with a morpholine ring, used in different chemical contexts.
Uniqueness
1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- stands out due to its complex structure, which combines multiple functional groups and rings. This complexity provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
881450-00-6 |
|---|---|
Molecular Formula |
C22H26N4O2S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(6-cyclohexyl-3-phenyl-1-propanoylimidazo[4,5-e][1,3,4]thiadiazin-5-yl)propan-1-one |
InChI |
InChI=1S/C22H26N4O2S/c1-3-17(27)25-19(15-11-7-5-8-12-15)23-20-22(25)29-21(16-13-9-6-10-14-16)24-26(20)18(28)4-2/h6,9-10,13-15H,3-5,7-8,11-12H2,1-2H3 |
InChI Key |
YWUVNBPYHBGAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=NC2=C1SC(=NN2C(=O)CC)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)


![N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12119783.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)


![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

